Superior In Vitro Activity of A 80556 Against Gram-Positive Bacteria Compared to Ciprofloxacin, Ofloxacin, Lomefloxacin, and Sparfloxacin
A 80556 demonstrates significantly greater potency against key Gram-positive pathogens than the comparator fluoroquinolones ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin [1]. Against Staphylococcus aureus (fluoroquinolone-susceptible strains), the MIC90 of A 80556 is 0.12 μg/ml, reflecting high intrinsic activity [1]. For Streptococcus pneumoniae, an important respiratory pathogen, the MIC90 is also 0.12 μg/ml, establishing A 80556 as a potent anti-pneumococcal agent [1].
| Evidence Dimension | Antibacterial activity (MIC90) against Gram-positive bacteria |
|---|---|
| Target Compound Data | MIC90 0.12 μg/ml for Staphylococcus aureus and Streptococcus pneumoniae |
| Comparator Or Baseline | Ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin (all less active, specific MIC90 values not provided in abstract; A 80556 was more active than all listed comparators) |
| Quantified Difference | A 80556 was more active than all listed comparator fluoroquinolones against Gram-positive bacteria [1] |
| Conditions | In vitro susceptibility testing (MIC90 determination) |
Why This Matters
This enhanced Gram-positive activity makes A 80556 a preferred tool for research targeting infections where Gram-positive coverage is paramount, particularly in models where other fluoroquinolones demonstrate insufficient potency.
- [1] Clement JJ, Tanaka SK, Alder J, Vojtko C, Beyer J, Hensey D, Ramer N, McDaniel D, Chu DT. In vitro and in vivo evaluations of A-80556, a new fluoroquinolone. Antimicrob Agents Chemother. 1994 May;38(5):1071-8. doi: 10.1128/AAC.38.5.1071. PMID: 8067740. View Source
